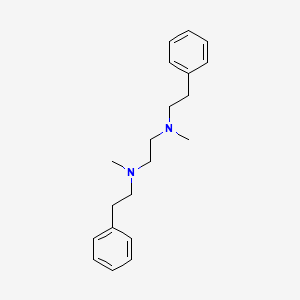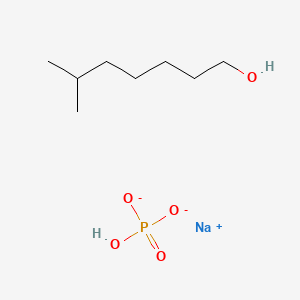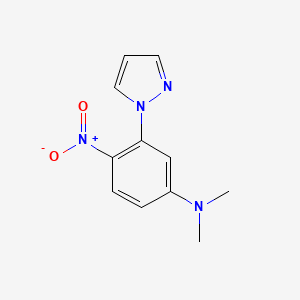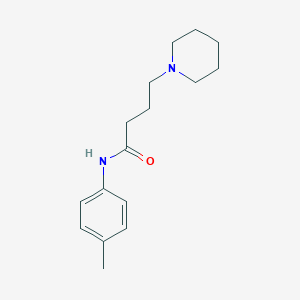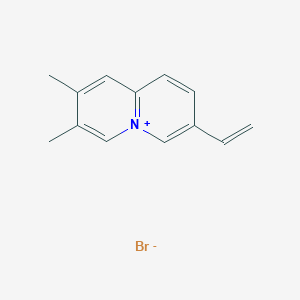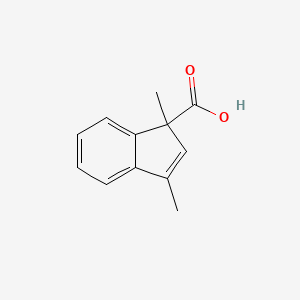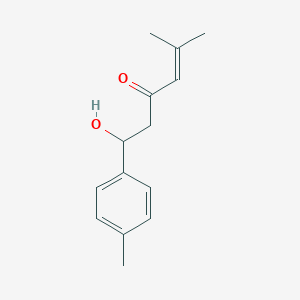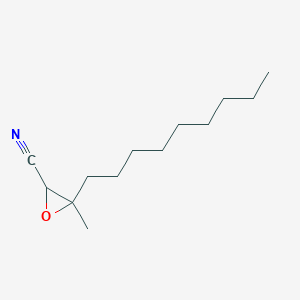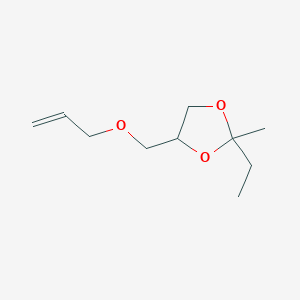
1,3-Benzenediaminium, 4-phenylazo-, diformate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediaminium, 4-phenylazo-, diformate salt is an organic compound with the molecular formula C12H12N4. It is also known by other names such as m-Phenylenediamine, 4-(phenylazo)- and C.I. Solvent Orange 3 . This compound is characterized by the presence of a benzene ring substituted with amino groups and a phenylazo group, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing and printing industries.
Vorbereitungsmethoden
The synthesis of 1,3-Benzenediaminium, 4-phenylazo-, diformate salt typically involves the diazotization of aromatic amines followed by azo coupling. The general synthetic route includes:
Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial production methods may involve large-scale batch or continuous processes, ensuring the reaction conditions are optimized for yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the diazonium salt.
Analyse Chemischer Reaktionen
1,3-Benzenediaminium, 4-phenylazo-, diformate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Common reagents used in these reactions include nitrous acid for diazotization, and copper salts for Sandmeyer reactions. Major products formed from these reactions include substituted aromatic compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediaminium, 4-phenylazo-, diformate salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism by which 1,3-Benzenediaminium, 4-phenylazo-, diformate salt exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vivid color is due to the extended conjugation of the azo group, which absorbs visible light .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediaminium, 4-phenylazo-, diformate salt can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino groups.
Methyl Orange: A well-known pH indicator with a similar azo structure but different substituents.
Sudan III: Another azo dye used for staining in biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
68109-79-5 |
|---|---|
Molekularformel |
C14H16N4O4 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
formic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.2CH2O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;2*2-1-3/h1-8H,13-14H2;2*1H,(H,2,3) |
InChI-Schlüssel |
COWZMYXGOMLJDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(=O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


